molecular formula C6H14O3Si B11919611 4-[Hydroxy(dimethyl)silyl]butanoic acid CAS No. 113902-26-4

4-[Hydroxy(dimethyl)silyl]butanoic acid

Cat. No.: B11919611
CAS No.: 113902-26-4
M. Wt: 162.26 g/mol
InChI Key: HNKFFSUYESNNAF-UHFFFAOYSA-N
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Description

4-[Hydroxy(dimethyl)silyl]butanoic acid is an organosilicon compound characterized by a hydroxy(dimethyl)silyl group (-Si(CH₃)₂OH) attached to the fourth carbon of a butanoic acid chain. This hybrid structure combines the reactivity of a carboxylic acid with the unique properties of silicon, enabling applications in materials science, polymer chemistry, and organic synthesis. The hydroxyl group on silicon introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

Properties

CAS No.

113902-26-4

Molecular Formula

C6H14O3Si

Molecular Weight

162.26 g/mol

IUPAC Name

4-[hydroxy(dimethyl)silyl]butanoic acid

InChI

InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8)

InChI Key

HNKFFSUYESNNAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:

CH2=CHCH2COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2CH2COOH\text{CH}_2=\text{CH}-\text{CH}_2-\text{COOH} + \text{HSi(CH}_3)_2\text{OH} \xrightarrow{\text{Catalyst}} \text{CH}_3\text{Si(OH)(CH}_3)_2\text{CH}_2-\text{CH}_2-\text{COOH} CH2​=CH−CH2​−COOH+HSi(CH3​)2​OHCatalyst​CH3​Si(OH)(CH3​)2​CH2​−CH2​−COOH

Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.

Comparison with Similar Compounds

4-[[3-Carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic Acid (CAS 3353-68-2)

  • Structure : Contains two dimethylsilyl groups linked via an oxygen atom and a carboxypropyl chain.
  • Molecular Formula : C₁₂H₂₆O₅Si₂ (MW: 306.5 g/mol) .
  • Key Differences: Higher molecular weight and structural complexity compared to the target compound. Commercial availability at 97% purity highlights its utility in industrial applications .

4-[tert-Butyl(dimethyl)silyl]oxy-4-oxobutanoic Acid (CAS 885519-54-0)

  • Structure : Features a tert-butyl group on the silyl moiety and a ketone group at the fourth carbon.
  • Molecular Formula : C₁₀H₂₀O₄Si (MW: 232.35 g/mol) .
  • Key Differences: The tert-butyl group increases steric bulk, improving hydrolytic stability but reducing reactivity.

Trimethylsilyl 4-[(Trimethylsilyl)oxy]butanoate

  • Structure : Two trimethylsilyl (TMS) groups attached via ester and ether linkages.
  • Molecular Formula : C₁₀H₂₄O₃Si₂ (MW: 248.5 g/mol) .
  • Key Differences :
    • TMS groups enhance volatility, making it suitable for gas chromatography.
    • Ester functionality increases susceptibility to hydrolysis under acidic/basic conditions compared to the target compound’s carboxylic acid .

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structure: A dimethylamino group (-N(CH₃)₂) replaces the silyl group.
  • Molecular Formula: C₆H₁₃NO₂·HCl (MW: 179.6 g/mol) .
  • Key Differences: The amino group confers basicity and water solubility (enhanced by the hydrochloride salt). Potential biological applications, such as neurotransmitter analogs, unlike the silicon-centric uses of the target compound .

4-Hydroxybutanoic Acid (30°C)

  • Structure : A simple hydroxy acid without silicon.
  • pKa : 4.41 .
  • Key Differences :
    • Higher acidity compared to silicon-containing analogs due to the absence of electron-donating silyl groups.
    • Biological relevance (e.g., GABA precursor) contrasts with the synthetic applications of silicon derivatives .

Structural and Functional Analysis

Compound Key Functional Groups Molecular Weight (g/mol) pKa (Carboxylic Acid) Applications
4-[Hydroxy(dimethyl)silyl]butanoic acid -COOH, -Si(CH₃)₂OH Not reported Not reported Polymers, hybrid materials
4-[[3-Carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid -COOH, dual -Si(CH₃)₂-O- 306.5 ~4.5 (estimated) Crosslinking agents, silicones
4-Hydroxybutanoic acid -COOH, -OH 104.1 4.41 Bioactive intermediates
4-(Dimethylamino)butanoic acid HCl -COOH, -N(CH₃)₂·HCl 179.6 ~2.5 (protonated amine) Pharmaceutical research

Biological Activity

4-[Hydroxy(dimethyl)silyl]butanoic acid (CAS No. 113902-26-4) is a silanol compound characterized by a hydroxy group and a dimethylsilyl group attached to a butanoic acid backbone. Its unique molecular structure, combining organic and silicon-based functionalities, makes it an intriguing subject for biological studies. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C₆H₁₄O₃Si
  • Molecular Weight : 162.26 g/mol

The compound's reactivity is attributed to its functional groups, allowing it to undergo various carboxylic acid reactions. These properties are significant in both synthetic organic chemistry and potential biological applications.

Interaction with Biological Systems

Research indicates that silanol compounds like this compound may interact with proteins or enzymes, potentially influencing their activity. However, specific studies detailing these interactions remain limited. The biological activity of the compound can be summarized as follows:

  • Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of silanol compounds have shown promising results in inhibiting cell viability in assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) .
  • Antioxidant Activity : The presence of hydroxyl groups in silanol compounds often correlates with antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.

Case Studies

  • Cytotoxicity Assessment
    A study evaluating the cytotoxic effects of bioactive metabolites produced by Nocardia levis identified several compounds that exhibited cytotoxicity against U-937 and HL-60 cell lines. While specific data on this compound was not available, the structural similarities suggest potential for similar activity .
  • Antioxidant Studies
    Research focusing on the antioxidant properties of silanol compounds indicates that those with hydroxyl functionalities can effectively scavenge free radicals, contributing to cellular protection against oxidative damage . This suggests that this compound may possess similar beneficial effects.

Comparative Analysis

To understand the uniqueness of this compound within its class of compounds, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-Hydroxybutanoic AcidC₄H₈O₃Lacks silicon; simpler structure
4-[Dimethyl(trimethylsilyloxy)silyl]butanoic AcidC₇H₁₈O₄SiContains additional trimethylsilyloxy group
tert-Butyl(dimethyl)silyl 2-HydroxybutanoateC₉H₁₈O₃Sitert-butyl group increases steric hindrance

The combination of a silanol group with a butanoic acid backbone in this compound may confer distinct chemical properties and biological activities compared to these other compounds.

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